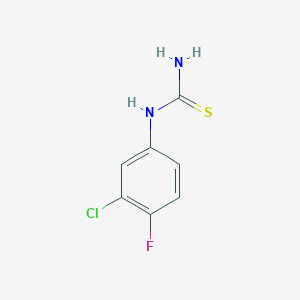

(3-Chloro-4-fluorophenyl)thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2S/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJVZVPEMXLKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351607 | |

| Record name | 3-chloro-4-fluorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154371-25-2 | |

| Record name | 3-chloro-4-fluorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Chloro-4-fluorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3-Chloro-4-fluorophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-4-fluorophenyl)thiourea is a halogenated aromatic thiourea derivative of significant interest in medicinal chemistry and agrochemical research. Its structural motifs, including the thiourea functional group and the chlorofluorophenyl moiety, make it a valuable intermediate in the synthesis of various biologically active compounds. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering insights into the underlying chemical principles and detailed experimental protocols. The information presented herein is intended to equip researchers and professionals in drug discovery and development with the necessary knowledge to effectively synthesize and characterize this versatile compound.

Introduction: The Significance of this compound

Substituted phenylthiourea derivatives are a class of organic compounds recognized for their wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties. The presence of the thiourea group (-NH-C(S)-NH-) is crucial for many of these activities, as it can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The incorporation of halogen atoms, such as chlorine and fluorine, into the phenyl ring can further modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.

This compound, with its specific substitution pattern, serves as a key building block in the development of novel therapeutic agents and agrochemicals.[1][2] The 3-chloro and 4-fluoro substituents on the phenyl ring create a unique electronic and steric environment that can influence its reactivity and biological profile. Researchers have utilized this compound as a precursor for the synthesis of more complex molecules with enhanced efficacy and target specificity.[1][2]

This technical guide will delve into the practical aspects of synthesizing and characterizing this compound, providing a foundation for its application in further research and development.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of N-aryl thioureas is most commonly achieved through the reaction of an aromatic amine with a source of thiocyanate. A reliable method involves the in situ generation of an isothiocyanate intermediate from the corresponding amine. The following protocol details a robust and reproducible method for the synthesis of this compound.

Reaction Principle

The synthesis proceeds in two main steps:

-

Formation of the Phenylammonium Chloride: 3-Chloro-4-fluoroaniline is treated with hydrochloric acid to form its corresponding water-soluble ammonium salt. This step enhances the subsequent reaction with ammonium thiocyanate.

-

Thiocyanation: The phenylammonium chloride is then reacted with ammonium thiocyanate in an aqueous medium. The thiocyanate ion acts as a nucleophile, attacking the anilinium ion to form the desired thiourea derivative. The reaction is typically driven to completion by heating.

Experimental Protocol

Materials and Reagents:

-

3-Chloro-4-fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Ammonium Thiocyanate (NH₄SCN)

-

Deionized Water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

pH paper or pH meter

-

Melting point apparatus

Procedure:

-

Step 1: Formation of 3-Chloro-4-fluorophenylammonium Chloride

-

In a round-bottom flask equipped with a magnetic stir bar, add 0.1 moles of 3-chloro-4-fluoroaniline.

-

Slowly add 9 mL of concentrated hydrochloric acid and 25 mL of deionized water.

-

Heat the mixture to 60-70°C with continuous stirring for approximately 1 hour to ensure the complete formation of the anilinium salt. The solution should become clear.

-

-

Step 2: Synthesis of this compound

-

Cool the reaction mixture to room temperature.

-

Slowly add 0.1 moles of ammonium thiocyanate to the solution.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, pour the hot reaction mixture into a beaker containing 150 g of crushed ice with vigorous stirring.

-

A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove any unreacted starting materials and inorganic salts.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

-

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Slowly add hot deionized water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

-

Rationale Behind Experimental Choices

-

Acidification of the Amine: The initial protonation of 3-chloro-4-fluoroaniline to its anilinium salt is crucial. It increases the solubility of the aromatic amine in the aqueous reaction medium and activates the aromatic ring for the subsequent nucleophilic attack by the thiocyanate ion.

-

Use of Ammonium Thiocyanate: Ammonium thiocyanate is an inexpensive and readily available source of the thiocyanate nucleophile.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

-

Precipitation in Ice Water: Pouring the reaction mixture into ice water causes the less soluble product to precipitate out of the solution, providing a simple and effective method of initial isolation.

-

Recrystallization: This purification technique is essential for obtaining a product with high purity, which is critical for accurate characterization and subsequent applications.

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through a combination of physical and spectroscopic techniques.

Physical Properties

A summary of the key physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 154371-25-2 | [3] |

| Molecular Formula | C₇H₆ClFN₂S | [3] |

| Molecular Weight | 204.65 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 179 - 183 °C | [3] |

| Purity (Typical) | >98% (HPLC) | [3] |

Spectroscopic Characterization

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=S, and C-N bonds of the thiourea moiety, as well as vibrations associated with the substituted aromatic ring.

Expected Characteristic FT-IR Peaks:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 | N-H stretching | Thiourea (-NH₂) |

| ~1620 | N-H bending | Thiourea (-NH₂) |

| ~1590 | C=C stretching | Aromatic Ring |

| ~1500 | C-N stretching | Thiourea |

| ~1250 | C=S stretching | Thiourea |

| ~1220 | C-F stretching | Aryl-Fluoride |

| ~820 | C-H out-of-plane bending | Substituted Aromatic Ring |

| ~750 | C-Cl stretching | Aryl-Chloride |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Expected ¹H-NMR (Proton NMR) Signals:

The ¹H-NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show signals corresponding to the aromatic protons and the N-H protons of the thiourea group.

-

Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be influenced by both the chlorine and fluorine substituents.

-

Thiourea Protons (-NH and -NH₂): The protons of the thiourea group will likely appear as broad singlets. The chemical shifts of these protons can be variable and are often concentration and solvent-dependent. They may also exchange with deuterium if D₂O is added to the NMR tube.

Expected ¹³C-NMR (Carbon NMR) Signals:

The ¹³C-NMR spectrum will provide information about all the carbon atoms in the molecule.

-

Thiocarbonyl Carbon (C=S): The carbon of the C=S group is expected to appear as a single peak in the downfield region of the spectrum, typically around δ 180 ppm.[4]

-

Aromatic Carbons (Ar-C): The six carbons of the phenyl ring will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom will show a large coupling constant (¹JC-F), resulting in a doublet. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (204.65). Due to the presence of chlorine, an isotopic peak (M+2) with approximately one-third the intensity of the molecular ion peak would also be observed.[5]

Elemental Analysis

Elemental analysis provides the percentage composition of each element in the compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should be in close agreement with the calculated theoretical values for the molecular formula C₇H₆ClFN₂S.

Visualization of the Synthesis and Workflow

To provide a clearer understanding of the synthesis process and the overall experimental workflow, the following diagrams have been generated using Graphviz.

Synthesis Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Overall experimental workflow for the synthesis and characterization.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols, researchers can reliably produce this valuable compound with a high degree of purity. The comprehensive characterization data, including expected spectroscopic features, serves as a benchmark for verifying the identity and quality of the synthesized product. As a versatile building block, this compound holds significant potential for the development of novel molecules with important applications in the pharmaceutical and agrochemical industries. This guide aims to facilitate such advancements by providing a solid foundation in the fundamental chemistry of this compound.

References

- (Reference to a general review on the biological activities of thiourea deriv

- (Reference to a study on the synthesis of N-aryl thioureas)

- (Reference to a publication detailing the synthesis of a similar halogen

-

mzCloud. N-(3-Chloro-4-fluorophenyl)-N'-(3-morpholinopropyl)thiourea. [Link][5]

- (Reference to a general organic chemistry textbook for principles of spectroscopy)

- (Reference to a paper with NMR data for a closely rel

- (Reference to a paper with FT-IR data for a thiourea deriv

-

MDPI. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. [Link]

- (Reference to a source for safety and handling inform

- (Reference to a publication on the applications of halogen

- (Reference to a study on the mechanism of thiourea form

- (Reference to a review on the role of fluorine in medicinal chemistry)

- (Reference to a review on the role of chlorine in medicinal chemistry)

- (Reference to a publication detailing purific

Sources

Introduction: The Significance of (3-Chloro-4-fluorophenyl)thiourea

An In-depth Technical Guide to the Physicochemical Properties of (3-Chloro-4-fluorophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives represent a cornerstone in modern medicinal and agricultural chemistry, prized for their versatile reactivity and wide spectrum of biological activities.[1][2] These compounds serve as crucial scaffolds in the design of novel therapeutic agents and agrochemicals.[2][3] Within this important class, this compound, with the chemical formula C₇H₆ClFN₂S, emerges as a compound of significant interest.[3] Its structure, featuring a reactive thiourea functional group and a halogenated phenyl ring, makes it a valuable intermediate for synthesizing diverse, biologically active molecules.[3][4] The presence of both chlorine and fluorine atoms on the phenyl ring—the chlorofluorophenyl moiety—is particularly notable, as halogenation is a well-established strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

This guide offers a comprehensive exploration of the core physicochemical properties of this compound. As a senior application scientist, the aim is not merely to present data, but to provide a cohesive narrative that explains the causality behind experimental choices and the implications of the compound's structural features. This document will serve as a technical resource, detailing its synthesis, structural characterization, and established applications, thereby providing a solid foundation for professionals engaged in drug discovery, materials science, and biochemical research.[3]

Core Physicochemical Data

A summary of the fundamental physicochemical properties of this compound is presented below. This data is critical for handling, storage, and application of the compound in a research setting.

| Property | Value | Source(s) |

| CAS Number | 154371-25-2 | [3][5][6][7] |

| Molecular Formula | C₇H₆ClFN₂S | [3][5][8] |

| Molecular Weight | 204.65 g/mol | [3][6][8][9] |

| Appearance | White to off-white crystalline powder | [3][4][7] |

| Melting Point | 179 - 183 °C | [3][4][9] |

| Purity | ≥ 98% (by HPLC) | [3][4] |

| Storage Conditions | Room Temperature, recommended in a cool, dark place (<15°C) under inert gas | [3] |

Synthesis and Purification: A Validated Protocol

The synthesis of N-aryl thioureas is a well-established process in organic chemistry. For this compound, a common and efficient method involves the reaction of the corresponding aniline with a source of thiocyanate. This approach is reliable and yields the product in high purity after appropriate workup.

Rationale for Synthetic Approach

The chosen method, reacting 3-chloro-4-fluoroaniline with potassium thiocyanate in an acidic medium, is a variation of the classic thiourea synthesis. The acid protonates the thiocyanate ion, forming isothiocyanic acid (HNCS) in situ. The highly nucleophilic amino group of the aniline then attacks the electrophilic carbon of the isothiocyanic acid, leading to the formation of the desired thiourea derivative. This one-pot reaction is favored for its operational simplicity and good yields.

Detailed Experimental Protocol

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-4-fluoroaniline in a mixture of water and concentrated hydrochloric acid.

-

Reaction Initiation: Add a solution of potassium thiocyanate (KSCN) in water to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature, which will cause the product to precipitate out of the solution.

-

Purification: Collect the crude solid by vacuum filtration and wash with cold water. The primary purification method is recrystallization from an ethanol solution. Dissolve the crude product in hot ethanol and allow it to cool slowly. The pure crystals of this compound will form and can be isolated by filtration.[8]

-

Drying and Characterization: Dry the purified crystals under vacuum. The final product's identity and purity should be confirmed using techniques such as NMR, FT-IR, and melting point analysis.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Structural Elucidation and Spectroscopic Profile

The precise three-dimensional structure and spectroscopic fingerprints of a molecule are paramount for understanding its reactivity and potential biological interactions.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure of this compound. A detailed study reveals its key conformational and packing features.[8]

The molecule crystallizes in the triclinic system. A crucial structural parameter is the dihedral angle between the plane of the benzene ring and the thiourea group, which is reported to be 63.62 (3)°.[8] This non-planar conformation is a common feature in N-aryl thioureas. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, specifically N—H⋯S and N—H⋯Cl interactions, which link adjacent molecules together.[8]

| Crystal Data Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.4642 (1) |

| b (Å) | 8.3919 (1) |

| c (Å) | 9.6469 (2) |

| α (°) | 105.228 (1) |

| β (°) | 94.455 (1) |

| γ (°) | 95.321 (1) |

| Volume (ų) | 422.58 (1) |

| Z | 2 |

| (Data sourced from Fun, H. K., et al., 2006)[8] |

Spectroscopic Analysis

A combination of spectroscopic techniques provides a comprehensive profile of the molecule, confirming its functional groups and overall structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is used to identify the key functional groups. For thiourea derivatives, characteristic peaks include:

-

N-H Stretching: Vibrations in the range of 3100-3400 cm⁻¹, often appearing as multiple bands due to symmetric and asymmetric stretching.[10]

-

C=S Stretching (Thioamide): This vibration typically appears in the region of 700-850 cm⁻¹ and 1300-1400 cm⁻¹.[11][12]

-

C-N Stretching: Found in the 1400-1600 cm⁻¹ region.[12]

-

Aromatic C-H and C=C Stretching: Peaks corresponding to the substituted benzene ring.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the chloro and fluoro substituents. The N-H protons of the thiourea group would appear as broad singlets, typically in the downfield region, and their chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon spectrum is characterized by the thiocarbonyl (C=S) carbon resonance, which is typically found significantly downfield (~180 ppm).[13] Signals for the aromatic carbons would also be present, with their shifts determined by the halogen substituents.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a clear molecular ion peak (M⁺) corresponding to the molecular weight of 204.65 g/mol . The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). The fragmentation pattern would likely involve cleavage of the C-N bonds adjacent to the thiourea group.

Analytical Workflow Diagram

Caption: A typical analytical workflow for the characterization of the synthesized compound.

Applications and Field-Proven Insights

The utility of this compound stems from its role as a versatile chemical intermediate. Its structural motifs are frequently found in molecules with significant biological activity.

-

Pharmaceutical Development: This compound is a key building block in the synthesis of novel pharmaceuticals.[3] Thiourea derivatives are known to exhibit a wide range of bioactivities, including antibacterial, antifungal, anticancer, and antiviral properties.[1][3][13] The specific 3-chloro-4-fluorophenyl substitution pattern has been explored to enhance the potency and selectivity of these agents. For instance, fluoro- and chloro-substituted arylthioureas have demonstrated superior antimicrobial properties.[1] They are investigated for their potential to inhibit key enzymes or disrupt metabolic pathways in pathogens and cancer cells.[1][3][14]

-

Agrochemical Chemistry: In agriculture, it serves as an intermediate for creating herbicides and fungicides.[3] The thiourea scaffold is effective in designing molecules that can protect crops and improve yields.[2][3]

-

Biochemical Research: Researchers utilize this derivative in studies of enzyme inhibition and protein-protein interactions.[3][4] The thiourea group can act as a strong hydrogen bond donor, facilitating interactions with the active sites of enzymes like α-amylase and α-glycosidase, which are relevant targets in diabetes management.[15][16]

Conclusion

This compound is a well-characterized compound with a robust set of physicochemical data supporting its use in advanced chemical research. Its straightforward synthesis, defined crystal structure, and clear spectroscopic profile make it a reliable building block. The presence of the thiourea functional group combined with the specific halogenation pattern on the phenyl ring provides a unique platform for the development of new molecules in the pharmaceutical and agrochemical sectors. This guide provides the foundational knowledge required for scientists to confidently incorporate this valuable intermediate into their research and development programs, leveraging its properties to design the next generation of bioactive compounds.

References

- Chem-Impex International. (n.d.). This compound.

-

Fun, H. K., Karthikeyan, M. S., Shetty, P., & Kalluraya, B. (2006). N-(3-Chloro-4-fluorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 63(1), o113-o114. [Link]

-

Letters in Applied NanoBioScience. (2024). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience, 14(1). [Link]

-

ResearchGate. (n.d.). Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. Retrieved from [Link]

-

Gomathy, S., et al. (2021). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 26(15), 4586. [Link]

-

Aktaş, N., & Alpaslan, G. (2025). Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Biotechnology and Applied Biochemistry, 72(4), 924-935. [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Yusof, M. S. M., et al. (2010). N-(4-Chlorobenzoyl)-N′-(3-fluorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2241. [Link]

-

SpectraBase. (n.d.). N-(3-chloro-4-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea. Retrieved from [Link]

-

MDPI. (2024). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. International Journal of Molecular Sciences, 25(8), 4496. [Link]

-

ResearchGate. (n.d.). Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiourea. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules, 26(23), 7192. [Link]

-

PubMed Central. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 38. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of thiourea. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of the thiourea derivatives. Retrieved from [Link]

-

PubMed Central. (2012). 1-(3-Chlorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2423. [Link]

-

IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Retrieved from [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-(3-Chloro-4-fluorophenyl)thiourea | 154371-25-2 | EGA37125 [biosynth.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound | 154371-25-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. This compound | CAS#:154371-25-2 | Chemsrc [chemsrc.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives | MDPI [mdpi.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3-Chloro-4-fluorophenyl)thiourea: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-4-fluorophenyl)thiourea is a halogenated arylthiourea that has emerged as a versatile building block in medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a chloro and fluoro-substituted phenyl ring attached to a thiourea moiety, imparts a range of desirable physicochemical and biological properties. This guide provides a comprehensive overview of its synthesis, key characteristics, and diverse applications, with a focus on its utility in drug discovery and development.

Physicochemical and Structural Characteristics

Molecular Formula: C₇H₆ClFN₂S[1]

Molecular Weight: 204.65 g/mol [1]

The structural attributes of this compound, particularly the presence of electronegative halogen atoms and the thiocarbonyl group, are pivotal to its chemical reactivity and biological activity. The fluorine and chlorine substituents enhance metabolic stability and membrane permeability, which are critical parameters in drug design. The thiourea group is a key pharmacophore known for its ability to form hydrogen bonds and coordinate with metal ions, enabling interactions with various biological targets.[1]

| Property | Value | Source |

| Appearance | White to almost white powder or crystals | [1] |

| Melting Point | 179 - 183 °C | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in organic solvents like ethanol and ether; moderately soluble in water. | [3] |

| pKa | Data not readily available; the thiourea protons are weakly acidic. | |

| LogP | Data not readily available; the halogenation suggests a moderate to high lipophilicity. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 3-chloro-4-fluoronitrobenzene. The following protocols provide a detailed methodology for the preparation of the intermediate, 3-chloro-4-fluoroaniline, and its subsequent conversion to the target thiourea.

Part 1: Synthesis of 3-Chloro-4-fluoroaniline (Intermediate)

The reduction of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline is a critical step. Catalytic hydrogenation is the preferred method due to its high yield, purity, and more environmentally benign nature compared to alternatives like iron reduction.[4]

Experimental Protocol: Catalytic Hydrogenation [3][4]

-

Reactor Setup: In a suitable hydrogenation reactor, charge 3-chloro-4-fluoronitrobenzene and a 1% Platinum on Carbon (Pt/C) catalyst. The mass ratio of the nitro compound to the catalyst should be in the range of 200:1 to 400:1.

-

Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to remove air.

-

Hydrogenation: Introduce hydrogen gas into the reactor and pressurize to 0.1-5 MPa.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-100 °C and begin vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture and filter it while hot to remove the catalyst.

-

Purification: The crude 3-chloro-4-fluoroaniline can be purified by distillation to yield a product with >99.5% purity and a yield exceeding 94%.[3]

Caption: Synthesis workflow for this compound.

Part 2: Synthesis of this compound

The conversion of 3-chloro-4-fluoroaniline to the corresponding thiourea can be achieved by reacting it with a thiocyanate salt in an acidic medium. This method avoids the use of hazardous isothiocyanates directly.

Experimental Protocol: Reaction with Ammonium Thiocyanate [5]

-

Acidification: Prepare a solution of 3-chloro-4-fluoroaniline (1.0 equivalent) in water and add a slight excess of concentrated hydrochloric acid (1.1 equivalents) with stirring.

-

Thiocyanate Addition: To the resulting solution of the aniline hydrochloride, add ammonium thiocyanate (1.1 equivalents).

-

Reaction: Heat the mixture on a steam bath. The reaction progress can be monitored by the precipitation of the product.

-

Work-up: After the reaction is complete, cool the mixture and collect the crude this compound by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product.

Biological Activities and Mechanism of Action

This compound and its derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea has been reported to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC₅₀ values in the low micromolar range.[6]

| Cancer Cell Line | IC₅₀ (µM) of a Derivative |

| SW480 (Primary Colon Cancer) | 12.7 ± 1.53 |

| SW620 (Metastatic Colon Cancer) | 9.4 ± 1.85 |

| PC3 (Prostate Cancer) | >10 |

| K-562 (Chronic Myelogenous Leukemia) | >10 |

Data for 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, a closely related derivative.[6]

The anticancer mechanism of action for these thiourea derivatives is believed to be multifactorial, involving the induction of apoptosis and the modulation of inflammatory pathways. Studies have shown that these compounds can induce late-stage apoptosis in colon cancer cells.[6] Furthermore, they have been found to act as inhibitors of interleukin-6 (IL-6), a cytokine implicated in the tumor microenvironment and cancer progression.[6][7][8] The inhibition of IL-6 secretion by these compounds can disrupt pro-survival signaling in cancer cells.

Caption: Proposed anticancer mechanism of this compound derivatives.

Antimicrobial Activity

The structural features of this compound also confer potent antimicrobial properties. Halogenated arylthioureas have demonstrated significant activity against a range of bacterial and fungal pathogens.

Antibacterial Activity: Fluoro- and bromo-substituted arylthioureas, including the 3-chloro-4-fluorophenyl scaffold, have exhibited superior antimicrobial properties, particularly against Gram-positive bacteria. Minimum Inhibitory Concentration (MIC) values as low as 0.25–2 µg/mL have been reported for such derivatives.[9] The mechanism of antibacterial action is thought to involve the disruption of bacterial metabolism and interaction with key molecular targets such as DNA gyrase and topoisomerase IV.[9]

Antifungal Activity: Thiourea derivatives have also been investigated for their antifungal potential. While specific data for this compound is limited, related thiourea compounds have shown efficacy against various fungal strains, including clinically relevant species like Candida auris.[10][11][12] The antifungal activity is often attributed to the disruption of fungal cell membrane integrity and inhibition of essential enzymes.

Applications in Drug Development and Agrochemicals

The versatile biological profile of this compound makes it a valuable intermediate in the synthesis of novel therapeutic agents and crop protection chemicals.

Pharmaceuticals: This compound serves as a key precursor in the development of a variety of pharmaceuticals, including:

-

Anticancer Agents: As a scaffold for the design of novel cytotoxic agents that induce apoptosis and modulate inflammatory signaling pathways in tumors.[1]

-

Antimicrobial Drugs: As a starting material for the synthesis of new antibacterial and antifungal compounds to combat drug-resistant pathogens.[1]

Agrochemicals: In the agrochemical sector, this compound is utilized in the formulation of:

-

Herbicides and Fungicides: To enhance crop protection and improve yields by controlling unwanted vegetation and fungal diseases.[1][13][14] The incorporation of the thiourea moiety can improve the solubility and biological activity of the final pesticide product.[13]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and agrochemical research and development. Its straightforward synthesis, coupled with its potent and diverse biological activities, makes it an attractive starting point for the design and discovery of novel small molecules. Further exploration of its mechanism of action and the development of new derivatives are likely to yield promising candidates for future therapeutic and agricultural applications.

References

-

Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6539. [Link]

-

El-Sayed, M. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

-

Experimental and predicted pKa, log P and solubility of the study compounds. (n.d.). ScienceDirect. [Link]

-

Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2023). Letters in Applied NanoBioScience, 12(3), 89. [Link]

-

Kim, J. E., et al. (2022). Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β. Molecules, 27(9), 2697. [Link]

-

ResearchGate. (2022). Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β. [Link]

-

Rauf, M. K., et al. (2011). Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. Journal of the Chilean Chemical Society, 56(2), 693-696. [Link]

-

Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6539. [Link]

-

Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (2020). Molecules, 25(21), 5038. [Link]

-

ANTI-OXIDATIVE BURST, CYTOTOXICITY, AND ADME STUDIES OF THIOUREA COMPOUNDS. (2023). Pharmacophore, 14(2), 1-8. [Link]

-

ResearchGate. (2011). Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. [Link]

-

Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (2020). Molecules, 25(21), 5038. [Link]

-

ResearchGate. (2025). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. [Link]

-

Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). International Journal of Molecular Sciences, 24(7), 6758. [Link]

-

Allfluoro pharmaceutical co .ltd. This compound. [Link]

-

Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (2023). Journal of Biomolecular Structure and Dynamics, 41(1), 223-241. [Link]

-

Aimil Ltd. (2025). SiriusT3: Physicochemical Property Analysis for Drug Development in India. [Link]

-

Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds. (2021). Molecules, 26(6), 1709. [Link]

-

Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. (2025). Molecules, 30(8), 1675. [Link]

-

Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. (2025). Molecules, 30(8), 1675. [Link]

-

Natural products as IL-6 inhibitors for inflammatory diseases: Synthetic and SAR perspective. (2023). Bioorganic & Medicinal Chemistry, 88, 117325. [Link]

-

Synthesis, Antifungal Activity and 3D-QSAR Study of Novel 1,3,4-Thiadiazole-Thiourea Compounds Containing. (2022). Linchan Huaxue Yu Gongye/Chemistry and Industry of Forest Products, 42(5), 45-56. [Link]

-

Organic Syntheses. o-chloroaniline thiocyanate. [Link]

-

Thiourea Derivatives in Agrochemical Discovery and Development. (2025). Journal of Agricultural and Food Chemistry. [Link]

-

ResearchGate. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]

-

Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

Alkyl N-Benzylthiocarbamates, the First Copper(II) Ion-Chelating Tyrosinase Inhibitors with a Thiocarbamate Group and ROS-Scavenging Activity, Exhibit Different Inhibitory Activities Depending on the Origin of Tyrosinase. (2023). International Journal of Molecular Sciences, 24(22), 16421. [Link]

-

Thiourea Derivatives in Agrochemical Discovery and Development. (2025). Journal of Agricultural and Food Chemistry. [Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2022). Journal of Fluorine Chemistry, 255-256, 110003. [Link]

-

Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. (2012). Advanced Drug Delivery Reviews, 64(1), 4-18. [Link]

-

Induction of apoptosis by thiuramdisulfides, the reactive metabolites of dithiocarbamates, through coordinative modulation of NFkappaB, c-fos/c-jun, and p53 proteins. (1998). Cell Growth & Differentiation, 9(4), 305-313. [Link]

-

Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. (2021). ChemRxiv. [Link]

-

Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022). Journal of Pharmaceutical Negative Results, 13(3), 44-48. [Link]

-

Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1094. [Link]

- Thiourea derivative-containing pharmaceutical composition having improved solubility and bioavailability. (2006).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. mdpi.com [mdpi.com]

- 9. nanobioletters.com [nanobioletters.com]

- 10. researchgate.net [researchgate.net]

- 11. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thiourea Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) of (3-Chloro-4-fluorophenyl)thiourea

A Comprehensive Spectroscopic Guide to (3-Chloro-4-fluorophenyl)thiourea

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for this compound (C₇H₆ClFN₂S), a compound of significant interest in pharmaceutical and agrochemical research. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we present a comprehensive characterization that serves as a foundational reference for researchers, scientists, and professionals in drug development. This document moves beyond mere data presentation, offering insights into experimental design, data interpretation, and the synergistic power of these analytical techniques for unambiguous structural elucidation and quality assurance.

Introduction: The Analytical Imperative

This compound is a halogenated aromatic thiourea derivative. Such compounds are pivotal scaffolds in medicinal chemistry, often serving as precursors for synthesizing molecules with potential therapeutic activities, including antimicrobial and anticancer properties. The precise arrangement of the chloro and fluoro substituents on the phenyl ring, combined with the thiourea moiety, dictates the molecule's steric and electronic properties, which in turn influences its biological activity.

Therefore, rigorous structural confirmation is not merely an academic exercise but a critical step in the research and development pipeline. An unverified or incorrectly characterized compound can lead to irreproducible results and wasted resources. This guide establishes a reliable spectroscopic benchmark for this compound, employing a multi-technique approach to ensure the highest degree of scientific integrity. We will dissect the data from ¹H NMR, ¹³C NMR, IR, and MS to build a cohesive and validated molecular portrait.

Molecular Structure and Predicted Spectroscopic Signatures

The foundational step in any spectroscopic analysis is to understand the target molecule's structure and predict its key spectral features.

Caption: Numbered structure of this compound.

Expected Features:

-

NMR: The aromatic region of the ¹H spectrum should display three distinct proton signals, with splitting patterns influenced by neighboring protons and through-space coupling to the fluorine atom. The ¹³C spectrum will show seven unique carbon signals, including a characteristic downfield signal for the thiocarbonyl (C=S) carbon and carbons exhibiting splitting due to C-F coupling.[1]

-

IR: The spectrum is expected to show characteristic N-H stretching bands, C=S stretching, C-N vibrations, and absorptions corresponding to the substituted benzene ring.[2][3]

-

MS: The mass spectrum should reveal a molecular ion peak (M⁺) at m/z 204 (for ³⁵Cl) and an M+2 peak at m/z 206 in an approximate 3:1 ratio, which is the classic isotopic signature for a monochlorinated compound. Fragmentation will likely involve the thiourea side chain and the aromatic ring.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this analysis, a high-resolution spectrometer (e.g., 400 MHz or higher) is recommended.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation.[6]

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as its polarity effectively dissolves the thiourea, and its residual proton signal does not overlap with key analyte signals. It also allows for the clear observation of exchangeable N-H protons.

-

Sample Weighing: Accurately weigh 10-20 mg of this compound.[7]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[6]

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]

-

Analysis: Insert the sample into the spectrometer. The instrument will then be locked onto the deuterium signal of the solvent, shimmed to optimize magnetic field homogeneity, and the probe tuned before data acquisition.[6]

Caption: Standard workflow for NMR analysis.

¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule.

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H⁶ | 7.85 | d (doublet) | J(H-H) ≈ 2.5 Hz | 1H |

| H² | 7.60 | dd (doublet of doublets) | J(H-H) ≈ 9.0 Hz, J(H-H) ≈ 2.5 Hz | 1H |

| H⁵ | 7.40 | t (triplet) | J(H-H) ≈ J(H-F) ≈ 9.0 Hz | 1H |

| N¹H | 9.80 | s (singlet, broad) | - | 1H |

| N²H₂ | 8.20 | s (singlet, broad) | - | 2H |

Interpretation:

-

Aromatic Protons (7.3-7.9 ppm):

-

H⁶: This proton is ortho to the NH group and meta to the chlorine. It appears as a doublet due to coupling with H⁵. Its downfield shift is attributed to its proximity to the electron-withdrawing nitrogen.

-

H²: This proton is ortho to both the chlorine and the NH group. It is split into a doublet of doublets by H⁶ (small meta coupling) and H⁵ (larger ortho coupling).

-

H⁵: This proton is ortho to the fluorine atom. Its signal is split into a triplet-like pattern due to nearly equal coupling constants with the adjacent H⁶ (ortho H-H coupling) and the fluorine atom (³JHF, ortho H-F coupling). This is a key diagnostic feature.[8]

-

-

Thiourea Protons (N-H):

-

The two sets of N-H protons appear as broad singlets. Their chemical shifts can be concentration and temperature-dependent. In DMSO-d₆, these exchangeable protons are readily observed. The N¹H attached to the aromatic ring is typically more deshielded (further downfield) than the N²H₂ protons.[9]

-

¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the carbon framework. A key feature in fluorinated compounds is the presence of C-F coupling, which splits the carbon signals into multiplets.[1][10]

| Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C⁷ (C=S) | 181.5 | s (singlet) | - |

| C⁴ (C-F) | 155.0 | d (doublet) | ¹JCF ≈ 245 Hz |

| C¹ (C-N) | 138.0 | d (doublet) | ³JCF ≈ 3 Hz |

| C³ (C-Cl) | 121.0 | d (doublet) | ²JCF ≈ 22 Hz |

| C⁵ | 119.5 | d (doublet) | ²JCF ≈ 21 Hz |

| C⁶ | 118.0 | s (singlet) | - |

| C² | 116.5 | d (doublet) | ³JCF ≈ 8 Hz |

Interpretation:

-

Thiocarbonyl Carbon (C⁷): The C=S carbon appears at a characteristic downfield shift around 181.5 ppm. This is a definitive marker for the thiourea group.[11][12]

-

Fluorine-Coupled Carbons:

-

C⁴: The carbon directly bonded to fluorine (ipso-carbon) shows the largest coupling constant, a doublet with ¹JCF around 245 Hz. Its chemical shift is significantly downfield due to the high electronegativity of fluorine.[13]

-

C³ and C⁵: The carbons ortho to the fluorine show a two-bond coupling (²JCF) of approximately 21-22 Hz.

-

C¹ and C²: The carbons meta to the fluorine exhibit a smaller three-bond coupling (³JCF).

-

-

Other Aromatic Carbons: The remaining carbons (C⁶) show shifts influenced by the adjacent substituents. The C³ signal is also influenced by the attached chlorine atom.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Experimental Protocol: KBr Pellet Method

The KBr pellet method is a standard technique for analyzing solid samples.[14]

-

Drying: Thoroughly dry spectroscopic-grade potassium bromide (KBr) in an oven at ~110°C for several hours to remove absorbed water, which can interfere with the spectrum.[15]

-

Grinding: Add ~1-2 mg of the sample to an agate mortar containing ~150-200 mg of the dried KBr.[16]

-

Mixing: Grind the mixture thoroughly until a fine, homogeneous powder is obtained. Incomplete mixing is a common source of poor-quality spectra.

-

Pressing: Transfer the powder to a pellet-pressing die. Apply several tons of pressure (e.g., 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[17][18]

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background scan using an empty holder or a pure KBr pellet should be run first.[15]

Caption: Correlation of functional groups to IR frequencies.

IR Spectral Analysis

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3350 - 3150 | Medium-Strong | N-H stretching vibrations |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C ring stretching |

| ~1540 | Strong | C-N stretching coupled with N-H bending |

| ~1350 | Medium | Thioamide II band (C=S stretch contribution) |

| ~1250 | Strong | C-F stretching |

| ~850 | Medium | Thioamide IV band (C=S stretch contribution) |

| ~810 | Strong | C-H out-of-plane bending |

| ~750 | Medium | C-Cl stretching |

Interpretation:

-

N-H Region: The broad bands between 3350 and 3150 cm⁻¹ are characteristic of the N-H stretching in the thiourea moiety, often indicating hydrogen bonding in the solid state.[2]

-

Thioamide Bands: Unlike a simple C=S double bond, the thiourea group has several characteristic "thioamide" bands arising from coupled vibrations. The band around 1540 cm⁻¹ involves C-N stretching and N-H bending. The C=S stretching character is distributed, with significant contributions to bands around 1350 cm⁻¹ and 850 cm⁻¹.[19]

-

Aromatic and Halogen Region: Strong absorptions for the aromatic C=C stretching are visible around 1600 and 1490 cm⁻¹. A very strong band around 1250 cm⁻¹ is indicative of the C-F stretch. The C-Cl stretch typically appears at a lower frequency, around 750 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a classic "hard" ionization technique that generates reproducible fragmentation, making it ideal for structural analysis.[20]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe. The probe is heated to volatilize the sample into the gas phase.

-

Ionization: In the high-vacuum ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺•).[5][21]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.[22]

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum Analysis

Molecular Weight: 204.65 g/mol (C₇H₆ClFN₂S)

| m/z | Relative Intensity (%) | Proposed Ion/Fragment |

| 206 | ~33 | [M+2]⁺• Isotope Peak (³⁷Cl) |

| 204 | 100 | [M]⁺• Molecular Ion (³⁵Cl) |

| 145/147 | ~40 | [Cl-F-C₆H₃-N=C=S]⁺• |

| 111 | ~25 | [Cl-C₆H₃-F]⁺ |

| 93 | ~60 | [C₆H₅-NH₂]⁺ (from rearrangement) |

Interpretation:

-

Molecular Ion Peak: The spectrum is dominated by the molecular ion peak [M]⁺• at m/z 204. The crucial confirmatory signal is the [M+2]⁺• peak at m/z 206, with an intensity approximately one-third of the M⁺• peak. This 3:1 isotopic pattern is definitive proof of the presence of one chlorine atom.

-

Fragmentation Pathway: EI-MS induces predictable bond cleavages. A primary fragmentation involves the cleavage of the C-N bond connecting the ring to the thiourea group, or rearrangements.

Caption: Plausible EI-MS fragmentation pathway.

Integrated Spectroscopic Analysis: A Unified Conclusion

While each spectroscopic technique provides valuable information, their true power lies in their combined application.

-

MS confirms the molecular formula (C₇H₆ClFN₂S) and the presence of one chlorine atom.

-

IR confirms the presence of key functional groups: N-H (thiourea), C=S (thiourea), aromatic C=C, C-F, and C-Cl.

-

NMR provides the complete structural framework. ¹³C NMR confirms the carbon count and the presence of the C=S group, while ¹H and ¹³C NMR together elucidate the precise substitution pattern on the aromatic ring (3-chloro, 4-fluoro) through chemical shifts and, most definitively, the observed H-F and C-F coupling patterns.

The data are entirely self-consistent. The molecular weight from MS matches the structure determined by NMR. The functional groups identified by IR are all accounted for in the final structure. This integrated approach leaves no ambiguity as to the identity and purity of this compound.

References

-

Shimadzu Corporation. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Kintek Solution. (n.d.). How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation. Retrieved from [Link]

-

Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

Racuciu, M., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. ARPN Journal of Engineering and Applied Sciences, 16(4). Retrieved from [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry. Retrieved from [Link]

-

Alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Bencivenni, L., et al. (1998). Matrix and ab initio infrared spectra of thiourea and thiourea-d4. Vibrational Spectroscopy, 18(1), 91-102. Retrieved from [Link]

-

Gosavi, R. K., et al. (1967). Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. Journal of the American Chemical Society, 89(10), 2351–2355. Retrieved from [Link]

-

Cîrcu, V., et al. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 16(8), 6824-6841. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY. Retrieved from [Link]

-

Al-Omair, M. A., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(21), 7247. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). Thiourea - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Shapiro, R. H., et al. (1968). Mass spectrometric and thermal fragmentation of 1-substituted-3-phenyl-2-thioureas. The Journal of Organic Chemistry, 33(6), 2438–2443. Retrieved from [Link]

-

LCGC International. (2019). Electron Ionization in GC–MS. Retrieved from [Link]

-

ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR? Retrieved from [Link]

-

Reddit. (2017). Carbon-fluorine spin coupling constants. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

Kaur, N., et al. (2023). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances, 13(32), 22175-22240. Retrieved from [Link]

-

Kaur, N., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. New Journal of Chemistry, 46(31), 14728-14792. Retrieved from [Link]

-

Falvo, F., et al. (2012). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. International Journal of Mass Spectrometry. Retrieved from [Link]

-

Uricchio, M., et al. (2024). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 29(1), 195. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. Retrieved from [Link]

-

Dehm, S., et al. (2008). Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes. Journal of Mass Spectrometry, 43(5), 651-663. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral assignment of N , N ′-disubstituted thiourea and urea derivatives active against nitric oxide synthase. Retrieved from [Link]

-

Semantic Scholar. (2012). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-fluorobenzene. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. Fluorobenzene(462-06-6) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. spectrabase.com [spectrabase.com]

- 12. 1,3-Diphenyl-2-thiourea(102-08-9) 13C NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. shimadzu.com [shimadzu.com]

- 15. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 16. scienceijsar.com [scienceijsar.com]

- 17. pelletpressdiesets.com [pelletpressdiesets.com]

- 18. azom.com [azom.com]

- 19. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies | MDPI [mdpi.com]

- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 21. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 22. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 23. Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

Unveiling the Solid-State Architecture of (3-Chloro-4-fluorophenyl)thiourea: A Comprehensive Crystallographic and Interaction Analysis

An In-depth Technical Guide for Researchers in Crystallography, Medicinal Chemistry, and Materials Science.

Foreword: The Significance of Substituted Thioureas

Thiourea derivatives represent a cornerstone in modern medicinal chemistry and materials science. Their unique structural motifs and versatile coordination capabilities have led to their application as corrosion inhibitors, antioxidants, and key pharmacophores in the development of novel therapeutic agents.[1] The introduction of halogen substituents, such as chlorine and fluorine, onto the phenyl ring profoundly influences the electronic properties, lipophilicity, and intermolecular interactions of the molecule, thereby modulating its biological activity and solid-state behavior. This guide provides a detailed exploration of the crystal structure of (3-Chloro-4-fluorophenyl)thiourea, offering insights into its molecular conformation, crystal packing, and the non-covalent interactions that govern its supramolecular assembly.

Synthesis and Crystallization: From Solution to Single Crystal

The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Experimental Protocol: Synthesis and Crystallization

-

Synthesis: this compound is synthesized via the reaction of 3-chloro-4-fluoroaniline with a suitable thiocyanate source. This reaction is typically carried out under reflux conditions in an acidic aqueous medium. The crude product is then purified by recrystallization.

-

Crystallization: Single crystals suitable for X-ray diffraction are obtained by the slow evaporation of a saturated solution of the purified compound. In the case of this compound, an ethanol solution was used.[1] The slow evaporation method allows for the ordered arrangement of molecules into a crystalline lattice.

X-ray Diffraction Analysis: Deciphering the Molecular and Supramolecular Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology: Data Collection and Structure Refinement

A suitable single crystal of this compound was mounted on a diffractometer. Data collection was performed at a low temperature (100.0 K) to minimize thermal vibrations of the atoms, thereby improving the quality of the diffraction data.[1] The structure was solved using direct methods and refined by full-matrix least-squares on F².

The crystallographic data and refinement parameters for this compound are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₇H₆ClFN₂S |

| Formula Weight | 204.65 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.4642 (1) |

| b (Å) | 8.3919 (1) |

| c (Å) | 9.6469 (2) |

| α (°) | 105.228 (1) |

| β (°) | 94.455 (1) |

| γ (°) | 95.321 (1) |

| Volume (ų) | 422.58 (1) |

| Z | 2 |

| Density (calculated) (Mg m⁻³) | 1.608 |

| Radiation type | Mo Kα |

| Temperature (K) | 100.0 (1) |

| Data obtained from the IUCr Journals publication on N-(3-Chloro-4-fluorophenyl)thiourea.[1] |

Molecular Structure and Conformation

The asymmetric unit of this compound contains one molecule. The thiourea moiety is essentially planar, and the benzene ring is also planar. A key conformational feature is the dihedral angle between the plane of the benzene ring and the plane of the thiourea group, which is 63.62 (3)°.[1] This twisted conformation is a common feature in N-arylthiourea derivatives and is a result of the steric hindrance between the ortho-hydrogen of the phenyl ring and the amino group of the thiourea moiety.

Caption: Molecular structure of this compound.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is stabilized by a network of intermolecular hydrogen bonds. These non-covalent interactions are crucial in dictating the overall supramolecular architecture.

Hydrogen Bonding Analysis

The primary intermolecular interactions are N—H⋯S and N—H⋯Cl hydrogen bonds.[1] The amino groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom of the thiourea and the chlorine atom of the phenyl ring act as acceptors. This network of hydrogen bonds links the molecules into a stable three-dimensional structure.

Caption: Schematic of intermolecular N-H...S and N-H...Cl hydrogen bonds.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify the regions of close contact between molecules. While a specific Hirshfeld analysis for this exact compound is not available in the initial search, it is a standard and highly recommended step in modern crystal structure analysis to provide deeper insights into the packing forces.

Conclusion

The crystal structure of this compound reveals a molecule with a non-planar conformation, characterized by a significant dihedral angle between the phenyl and thiourea moieties. The supramolecular assembly is primarily governed by a network of N—H⋯S and N—H⋯Cl hydrogen bonds. This detailed structural information is invaluable for understanding the structure-property relationships of this class of compounds and can aid in the rational design of new materials and pharmaceutical agents with tailored properties.

References

An In-depth Technical Guide to the Solubility and Stability of (3-Chloro-4-fluorophenyl)thiourea for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and agrochemical development, (3-Chloro-4-fluorophenyl)thiourea stands out as a versatile intermediate with significant potential. Its applications as a precursor for anti-cancer, antimicrobial, and herbicidal agents underscore the importance of a thorough understanding of its fundamental physicochemical properties.[1] This guide provides a comprehensive framework for characterizing the aqueous and solvent solubility, as well as the intrinsic stability of this compound.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind them. The protocols outlined herein are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) guidelines, to ensure the generation of robust and reliable data suitable for regulatory submissions and informed decision-making in development programs.[2][3]

Part 1: Foundational Physicochemical Characterization

A comprehensive characterization of an active pharmaceutical ingredient (API) is the bedrock of successful formulation development.[1][4] For this compound, this begins with a clear understanding of its basic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 154371-25-2 | [1][5] |

| Molecular Formula | C₇H₆ClFN₂S | [1][5] |

| Molecular Weight | 204.65 g/mol | [1][5] |

| Appearance | White to almost white powder/crystal | [1][5] |

| Melting Point | 179 - 183 °C | [1][5] |

| Purity (Typical) | ≥ 98% (by HPLC) | [1][5] |

| Storage | Room Temperature | [1][5] |

The initial characterization of a new batch of this compound should always begin with the confirmation of its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) for structural elucidation, and High-Performance Liquid Chromatography (HPLC) for purity assessment.[4][6]

Part 2: A Practical Guide to Solubility Determination

Solubility is a critical determinant of a compound's bioavailability and manufacturability.[7] Low aqueous solubility can present significant challenges in formulation development. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement approach.[8][9]

The Scientific Rationale: Shake-Flask Method

The principle of the shake-flask method is straightforward: an excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. By measuring the concentration of the compound in the saturated solution, a precise determination of its solubility is achieved.[9][10]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask

-

Preparation: Add an excess of this compound to a series of glass vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, acetonitrile). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a standard temperature, typically 25°C or 37°C, to simulate ambient and physiological conditions, respectively. Agitate the samples for a sufficient duration (e.g., 24 to 48 hours) to ensure equilibrium is reached.[8][11]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any particulate matter. Centrifugation prior to filtration can also be employed.[8]

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, typically HPLC-UV.[8]

The following diagram illustrates the workflow for this protocol.

Part 3: Comprehensive Stability Assessment

Understanding the stability of this compound is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability testing involves both long-term studies under recommended storage conditions and forced degradation (stress testing) to identify potential degradation products and pathways.[2][12]

The Regulatory Framework: ICH Q1A(R2)